

# What is NDSB-256 and its chemical properties?

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## Compound of Interest

Compound Name: NDSB-256

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## NDSB-256: A Technical Guide for Researchers

An In-depth Technical Guide on the Non-Detergent Sulfobetaine **NDSB-256** for Researchers, Scientists, and Drug Development Professionals.

### Introduction to NDSB-256

**NDSB-256**, or 3-(Benzyldimethylammonio)propanesulfonate, is a non-detergent sulfobetaine (NDSB), a class of zwitterionic compounds widely utilized in protein biochemistry.<sup>[1]</sup> Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.<sup>[2][3]</sup> This unique characteristic allows **NDSB-256** to effectively solubilize proteins, prevent aggregation, and facilitate refolding and crystallization without disrupting their native structure and function.<sup>[1]</sup> Consequently, most enzymes remain active in the presence of **NDSB-256**.

### Chemical Properties of NDSB-256

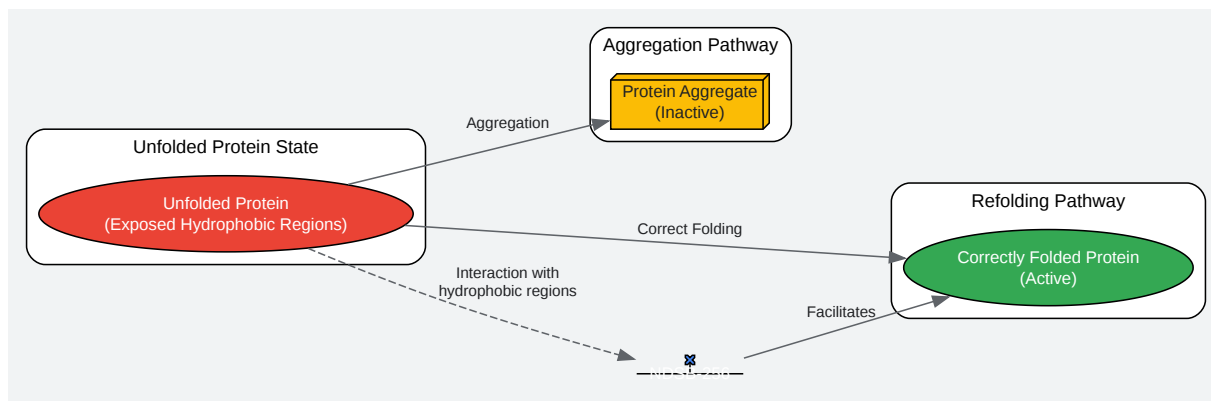
**NDSB-256** is a white, solid compound that is hygroscopic in nature. It is zwitterionic over a broad pH range and does not significantly absorb light in the near-UV spectrum, making it compatible with UV-based protein quantification methods. A key advantage of **NDSB-256** is its easy removal from protein solutions via dialysis.

Below is a summary of the key chemical and physical properties of **NDSB-256**:

Property	Value	Reference(s)
IUPAC Name	3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate	
Synonyms	Dimethylbenzylammonium-1-propane sulfonate, SB256	
CAS Number	81239-45-4	
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub> S	
Molecular Weight	257.35 g/mol	
Appearance	White solid	
Solubility in Water	> 2.0 M; 200 mg/mL	
Purity	≥99% (by TLC)	
Storage Temperature	Room Temperature (15-30°C)	

## Mechanism of Action

The efficacy of **NDSB-256** in protein chemistry stems from its amphiphilic nature, possessing both a hydrophilic sulfobetaine head and a short, hydrophobic benzyl group. It is proposed that the short hydrophobic group interacts with exposed hydrophobic patches on proteins, which are often the cause of aggregation. By masking these hydrophobic regions, **NDSB-256** prevents protein-protein aggregation and promotes proper folding.



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Mechanism of **NDSB-256** in preventing protein aggregation.

## Experimental Protocols

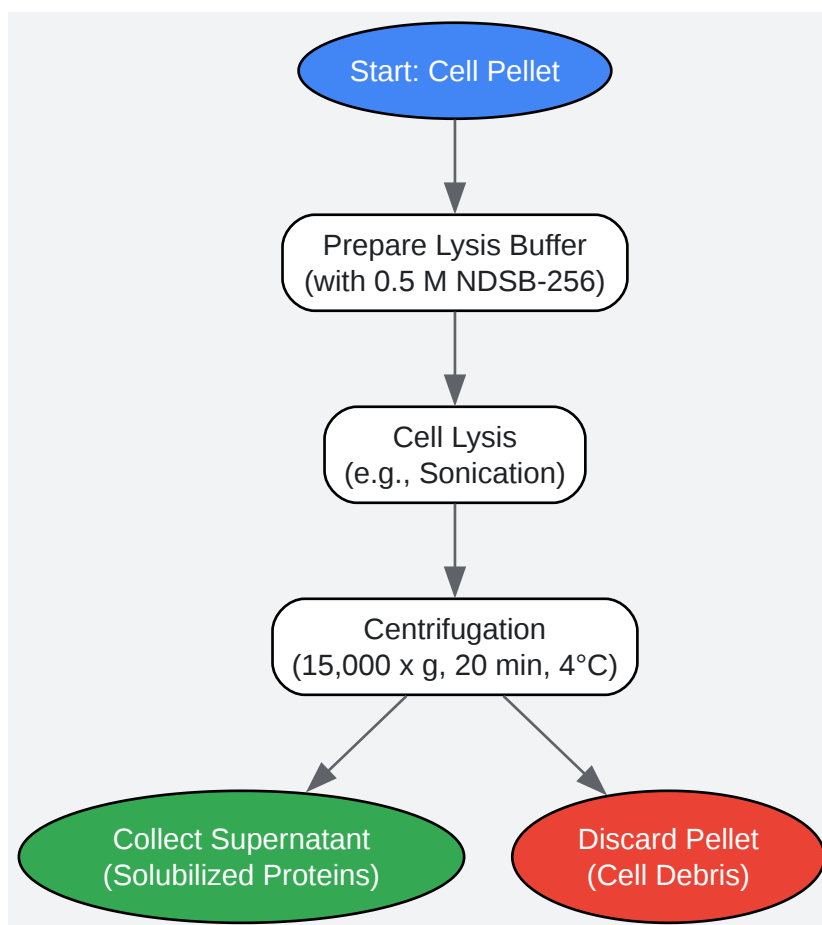
### Protein Solubilization and Extraction

**NDSB-256** is particularly effective in increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins. A typical concentration range for **NDSB-256** in these applications is 0.5 to 1.0 M.

General Protocol for Protein Extraction:

- **Lysis Buffer Preparation:** Prepare a suitable lysis buffer for your target protein. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors. Add **NDSB-256** to a final concentration of 0.5 M.
- **Cell Lysis:** Resuspend the cell pellet in the **NDSB-256**-containing lysis buffer. Perform cell disruption using appropriate methods such as sonication or a French press.
- **Centrifugation:** Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

- Collection: Collect the supernatant containing the solubilized proteins for downstream applications.



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General workflow for protein extraction using **NDSB-256**.

## Protein Refolding

**NDSB-256** can significantly improve the yield of active protein during in vitro refolding experiments. It has been shown to restore 30% of the enzymatic activity of denatured egg white lysozyme at a 1 M concentration and 16% of the activity of denatured  $\beta$ -galactosidase at 800 mM.

General Protocol for Protein Refolding by Dilution:

- Denaturation: Solubilize the purified, denatured protein (e.g., from inclusion bodies) in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing

agent (e.g., 10 mM DTT).

- **Refolding Buffer Preparation:** Prepare a refolding buffer typically containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., reduced and oxidized glutathione), and **NDSB-256** at a concentration of 0.5 to 1.0 M.
- **Dilution:** Rapidly dilute the denatured protein solution into the refolding buffer (typically a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.
- **Incubation:** Incubate the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from a few hours to overnight to allow for proper folding.
- **Analysis:** Analyze the refolded protein for activity and structural integrity using appropriate assays.

## Protein Crystallization

**NDSB-256** can be a valuable additive in protein crystallization, often leading to larger and higher-quality crystals. It is particularly useful for proteins that are prone to aggregation.

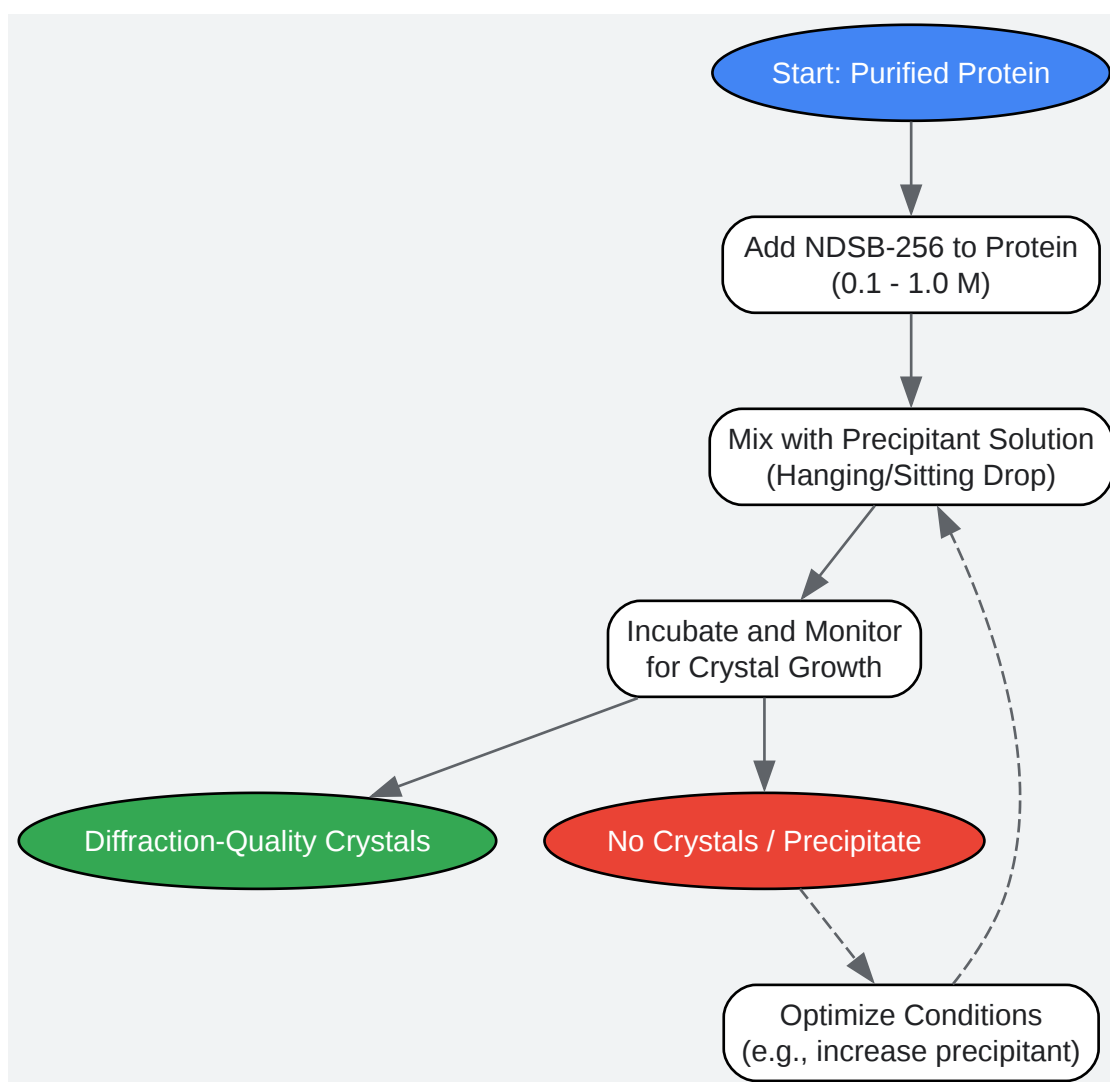
General Guidelines for Using **NDSB-256** in Crystallization:

- **Concentration:** **NDSB-256** is typically used at concentrations ranging from 0.1 to 1.0 M in the crystallization setup.
- **Addition:** It is recommended to add **NDSB-256** to the protein solution before adding the precipitant.
- **Optimization:** If crystals do not form in the presence of **NDSB-256**, it may be necessary to gradually increase the precipitant concentration, as **NDSB-256** is a solubilizing agent.

Example Crystallization Setup (Vapor Diffusion - Hanging Drop):

- **Reservoir Solution:** Pipette the precipitant solution into the reservoir of the crystallization plate.

- **Protein-NDSB-256 Mixture:** On a coverslip, mix your protein solution with **NDSB-256** to the desired final concentration.
- **Droplet Formation:** Add the precipitant solution to the protein-**NDSB-256** mixture on the coverslip.
- **Sealing and Incubation:** Invert the coverslip and seal the reservoir. Incubate the plate under controlled temperature and monitor for crystal growth.



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Workflow for protein crystallization with **NDSB-256**.

## Conclusion

**NDSB-256** is a versatile and powerful tool for researchers working with proteins. Its non-denaturing, anti-aggregation properties make it an invaluable reagent for enhancing protein solubility, improving refolding yields, and facilitating the growth of high-quality crystals for structural studies. The experimental protocols and guidelines provided in this technical guide offer a starting point for the successful application of **NDSB-256** in a variety of biochemical and biophysical experiments. As with any experimental procedure, optimization of the conditions for each specific protein of interest is crucial for achieving the best results.

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## References

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